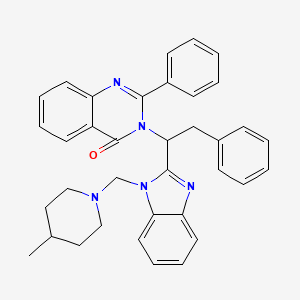
4(3H)-Quinazolinone, 3-(1-(1-((4-methyl-1-piperidinyl)methyl)-1H-benzimidazol-2-yl)-2-phenylethyl)-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(3H)-Quinazolinone, 3-(1-(1-((4-methyl-1-piperidinyl)methyl)-1H-benzimidazol-2-yl)-2-phenylethyl)-2-phenyl- is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(1-(1-((4-methyl-1-piperidinyl)methyl)-1H-benzimidazol-2-yl)-2-phenylethyl)-2-phenyl- typically involves multiple steps, starting with the preparation of the quinazolinone core This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 3-(1-(1-((4-methyl-1-piperidinyl)methyl)-1H-benzimidazol-2-yl)-2-phenylethyl)-2-phenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction could produce dihydroquinazolinones.
Scientific Research Applications
4(3H)-Quinazolinone, 3-(1-(1-((4-methyl-1-piperidinyl)methyl)-1H-benzimidazol-2-yl)-2-phenylethyl)-2-phenyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Studies have explored its interactions with various biological targets, including enzymes and receptors.
Medicine: This compound has shown promise in preclinical studies as a potential therapeutic agent for treating cancer, infections, and inflammatory diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 3-(1-(1-((4-methyl-1-piperidinyl)methyl)-1H-benzimidazol-2-yl)-2-phenylethyl)-2-phenyl- involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cell surface receptors to modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: These compounds share the quinazolinone core structure but differ in their substituents, leading to variations in biological activity.
Benzimidazole derivatives: These compounds contain the benzimidazole moiety and are known for their antimicrobial and anticancer properties.
Piperidine derivatives: These compounds feature the piperidine ring and are used in various therapeutic applications, including as analgesics and antipsychotics.
Uniqueness
4(3H)-Quinazolinone, 3-(1-(1-((4-methyl-1-piperidinyl)methyl)-1H-benzimidazol-2-yl)-2-phenylethyl)-2-phenyl- is unique due to its combination of the quinazolinone, benzimidazole, and piperidine moieties. This structural complexity contributes to its diverse biological activities and potential as a multifunctional therapeutic agent.
Properties
CAS No. |
91045-33-9 |
|---|---|
Molecular Formula |
C36H35N5O |
Molecular Weight |
553.7 g/mol |
IUPAC Name |
3-[1-[1-[(4-methylpiperidin-1-yl)methyl]benzimidazol-2-yl]-2-phenylethyl]-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C36H35N5O/c1-26-20-22-39(23-21-26)25-40-32-19-11-10-18-31(32)38-35(40)33(24-27-12-4-2-5-13-27)41-34(28-14-6-3-7-15-28)37-30-17-9-8-16-29(30)36(41)42/h2-19,26,33H,20-25H2,1H3 |
InChI Key |
RQUFQMLAALMVFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CN2C3=CC=CC=C3N=C2C(CC4=CC=CC=C4)N5C(=NC6=CC=CC=C6C5=O)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


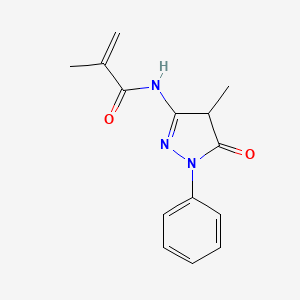
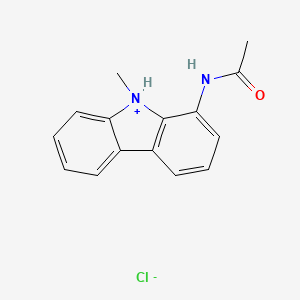


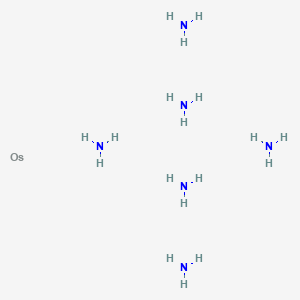
![Butanamide, 2-[(2,5-dichlorophenyl)azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-](/img/structure/B13767126.png)

![(1S,2S,3S)-2-(2-hydroxyethyl)-3-[(2R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-2-methylcyclopentan-1-ol](/img/structure/B13767135.png)

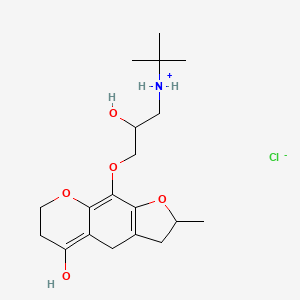
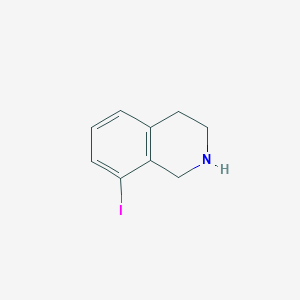

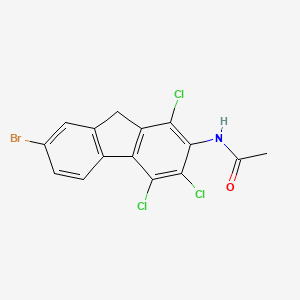
![7-(2-(Diethylamino)ethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13767171.png)
